molecular formula C12H20O2 B103379 1,4-Bis((vinyloxy)methyl)cyclohexane CAS No. 17351-75-6

1,4-Bis((vinyloxy)methyl)cyclohexane

Cat. No. B103379
CAS RN: 17351-75-6
M. Wt: 196.29 g/mol
InChI Key: DQNSRQYYCSXZDF-UHFFFAOYSA-N
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Description

The compound 1,4-Bis((vinyloxy)methyl)cyclohexane is a derivative of cyclohexane, which is a saturated six-membered hydrocarbon ring. The compound is characterized by the presence of vinyloxy groups attached to the cyclohexane ring. This structure suggests potential reactivity typical of vinyl groups and the possibility of participating in various polymerization reactions due to the presence of the double bonds.

Synthesis Analysis

The synthesis of compounds related to 1,4-Bis((vinyloxy)methyl)cyclohexane often involves multi-step organic reactions. For instance, the synthesis of related poly(ether imide)s derived from a bis(ether anhydride) with a cyclohexane structure involved nitro-displacement, alkaline hydrolysis, and dehydration steps . Similarly, the preparation of an ether diamine monomer containing the cyclohexane structure was achieved through nucleophilic substitution and catalytic hydrazine reduction . These methods indicate that the synthesis of cyclohexane derivatives can be complex and requires careful selection of reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,1'-bis(3-methyl-4-hydroxyphenyl)cyclohexane was elucidated, revealing a monoclinic crystal lattice and providing detailed information on bond lengths, angles, and intermolecular interactions . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. The presence of functional groups such as vinyl or cyano groups can lead to reactions like polymerization or addition. For instance, the cyano-functionalized derivatives of 1,4-bis((E)-2-(1H-indol-3-yl)vinyl)benzene exhibit aggregation-induced emission characteristics and can undergo significant fluorescence changes . Additionally, the introduction of dicyanomethylene groups in the polymer backbone can improve solubility and thermal stability, as seen in the synthesis of polyesters, polyurethanes, and epoxy resins .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, poly(ether imide)s derived from cyclohexane showed excellent solubility in various solvents and high thermal stability . Polyamides based on cyclohexane exhibited good solubility in polar organic solvents and could form transparent, flexible, and tough films . The presence of substituents on the cyclohexane ring can also lead to unique properties such as thermochromic behavior, optical waveguide properties, and photochromism . These properties are essential for the potential application of these compounds in materials science and engineering.

Scientific Research Applications

Polymerization Properties

  • Cationic Cyclopolymerization Tendencies : 1,4-Bis((vinyloxy)methyl)cyclohexane demonstrates varying tendencies for cationic cyclopolymerization influenced by the structure of its central spacer chain. This property is significant in producing soluble polymers and understanding the role of structural variety in polymerization efficiency (Hashimoto, Ohashi, & Kodaira, 2002).

Mechano-Electrical and Chemical Resistance

  • Epoxy Laminates : The compound contributes to the development of epoxy laminates with notable mechano-electrical properties and chemical resistance, emphasizing its utility in specialized material applications (Kagathara & Parsania, 2001).

Vinyl Ester Monomer Synthesis

  • Synthesis of Vinyl Ester Monomer : It plays a crucial role in synthesizing vinyl ester monomers, which are pivotal for toughening epoxy resin systems, demonstrating its importance in enhancing material properties (Chandramohan et al., 2013).

Photophysical Properties

  • Photophysical Measurements : Studies on similar compounds indicate that 1,4-Bis((vinyloxy)methyl)cyclohexane may have unique photophysical behaviors, which could be valuable in advanced optical and electronic applications (Beeby et al., 2002).

Epoxy Resin Formulation

  • Epoxy Resin Formulation : Its derivatives are used in formulating high-performance epoxy resins, highlighting its contribution to creating materials with high thermal stability and mechanical strength (Kong et al., 2016).

Polymerization Catalyst

  • Polymerization Catalyst : This compound also finds application as a catalyst in the polymerization of various olefins, underlining its versatility in polymer synthesis (Gendler et al., 2006).

Thermochromic Behavior

  • Thermochromic Behavior : Derivatives of 1,4-Bis((vinyloxy)methyl)cyclohexane exhibit interesting thermochromic behaviors, which could be harnessed in developing smart materials with temperature-sensitive properties (Ma et al., 2016).

Crystal Packing and Interactions

  • Crystal Structure Analysis : The compound's variants provide insights into crystal packing mechanisms and intermolecular interactions, crucial for understanding material properties at the molecular level (Lai, Mohr, & Tiekink, 2006).

Application in Epoxy-Clay Hybrid Nanocomposites

  • Epoxy-Clay Hybrid Nanocomposites : It is instrumental in developing epoxy-clay hybrid nanocomposites, enhancing thermal properties and offering potential in various industrial applications (Chandramohan et al., 2012).

Applications in Polyamides and Thermal Properties

  • Polyamide Synthesis : Its derivatives are essential in synthesizing polyamides, offering unique thermal properties and solubility characteristics for advanced material applications (Hsiao et al., 1999), (Yang et al., 1999).

Methylation of Primary Amines

  • Methylation of Amines : Its reaction in the sol-gel hydrolysis process has been utilized for the methylation of primary amines, offering a novel approach in organic synthesis (Adima et al., 2004).

Improving Epoxy Resins

  • Epoxy Resins Improvement : Compounds containing 1,4-Bis((vinyloxy)methyl)cyclohexane are used to improve the thermal resistant properties of epoxy resins, indicating its utility in high-performance materials (Wei et al., 2017).

Safety And Hazards

1,4-Bis((vinyloxy)methyl)cyclohexane may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It’s important to handle this chemical with appropriate safety measures, including wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1,4-bis(ethenoxymethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-4,11-12H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNSRQYYCSXZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCC1CCC(CC1)COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151543-64-5
Record name Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=151543-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0044604
Record name 1,4-Bis[(ethenyloxy)methyl]cyclohexane
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis((vinyloxy)methyl)cyclohexane

CAS RN

17351-75-6
Record name 1,4-Cyclohexanedimethanol divinyl ether
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1,4-bis((ethenyloxy)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-
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Record name 1,4-Bis[(ethenyloxy)methyl]cyclohexane
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Record name 1,4-bis[(vinyloxy)methyl]cyclohexane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,4r)-1,4-bis[(ethenyloxy)methyl]cyclohexane; (1s,4s)-1,4-bis[(ethenyloxy)methyl]cyclohexane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Mercaptosilane (SI263 made by Degussa) in 196.4 g (1 mole) and cyclohexane dimethanol divinyl ether (CHDVE made by Nippon Carbide Industries) in 98.2 g (0.5 mole) were reacted in the presence of a phosphoric acid ester catalyst at room temperature for 3 hours to obtain a blocked mercaptosilane (SI263/CHDVE) shown by the following formula:
Quantity
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reactant
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[Compound]
Name
phosphoric acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Taguchi, S Hirose, Y Abe - Progress in organic coatings, 2007 - Elsevier
To improve the production of traditional lacquerwares by urushi (Oriental lacquerwork) through accelerated drying, we mixed photo-curing monomers with urushi lacquer. We used …
Number of citations: 37 www.sciencedirect.com
D Sivanesan, B Seo, CS Lim, J Song… - Journal of Applied …, 2022 - Wiley Online Library
The synthesis of bio‐based monomers and polymers from renewable feedstock, such as plant biomass, is desirable because of the depletion of fossil fuel resources and the reliance of …
Number of citations: 4 onlinelibrary.wiley.com
S Jönsson, PE Sundell, M Shimose, S Clark… - Nuclear Instruments and …, 1997 - Elsevier
Photo-initiated free radical polymerization of donor/acceptor type monomers have gained considerable interest due to the possibility of formulating UV curable non-acrylate systems. …
Number of citations: 38 www.sciencedirect.com
CMQ Le, G Schrodj, I Ndao, B Bessif… - Macromolecular …, 2022 - Wiley Online Library
A photocatalytic thiol‐ene aqueous emulsion polymerization under visible‐light is described to prepare linear semicrystalline latexes using 2,2’‐dimercaptodiethyl sulfide as dithiol and …
Number of citations: 4 onlinelibrary.wiley.com
D Matsukawa - Chem. Lett, 2007 - core.ac.uk
It is known that the hemiacetal ester linkages are stable up to 150–200 oC under neutral or basic conditions and decomposes readily under acidic conditions.[1-2] Thus, the hemiacetal …
Number of citations: 0 core.ac.uk
D Matsukawa, T Mukai, H Okamura, M Shirai - European polymer journal, 2009 - Elsevier
Two types of oligo(hemiacetal ester)s which have methacrylate units and tertiary ester linkages in the side chains were synthesized by polyaddition of corresponding dicarboxylic acid …
Number of citations: 15 www.sciencedirect.com
M Shirai - radtech.org
Two types of dimethacrylates which have hemiacetal ester moiety in a molecule were prepared. UV curing of the monomers and photo-induced degradation of the cured resins were …
Number of citations: 2 www.radtech.org
CMQ Le, M Schmutz, A Chemtob - Colloid and Polymer Science, 2022 - Springer
The dependence of the number of particles N p as a function of the surfactant concentration [S] is investigated for the step polymerization of dithiol-diene emulsions. A sigmoidal curve …
Number of citations: 1 link.springer.com
D Matsukawa, H Wakayama… - Advances in Resist …, 2009 - spiedigitallibrary.org
Two types of dimethacrylate which have hemiacetal ester moiety in a molecule were synthesized from difunctional vinyl ethers and methacrylic acid. UV curing of the monomers and …
Number of citations: 4 www.spiedigitallibrary.org
J Ortyl - … Initiating Systems, 1st ed.; Lalevée, J., Fouassier, JP …, 2018 - books.google.com
Cationic photopolymerization is an area of science that develops extremely dynamically, revolutionizing many fields of modern technology. One observes not only an astonishingly fast …
Number of citations: 9 books.google.com

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